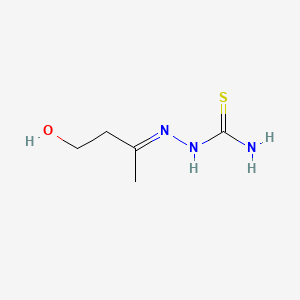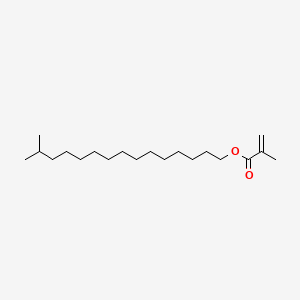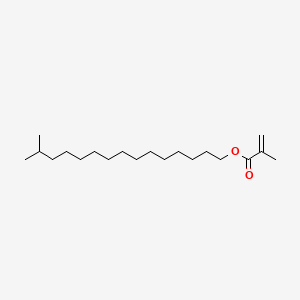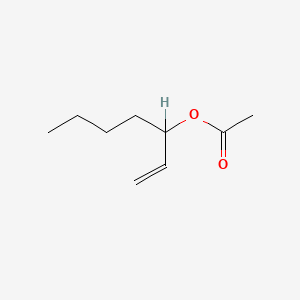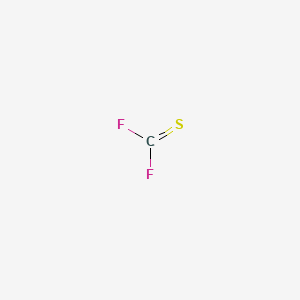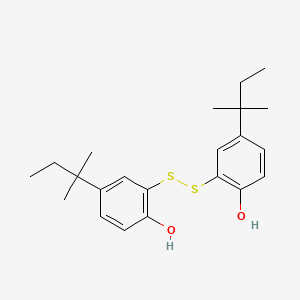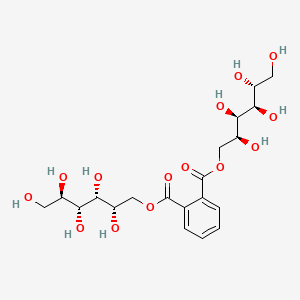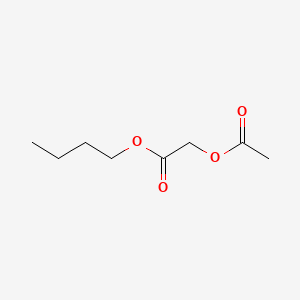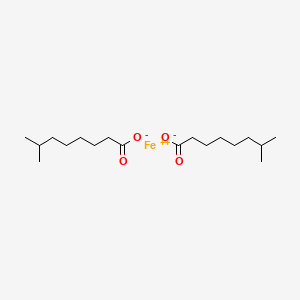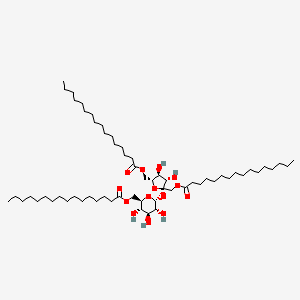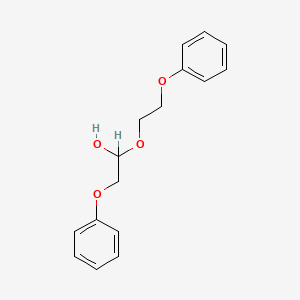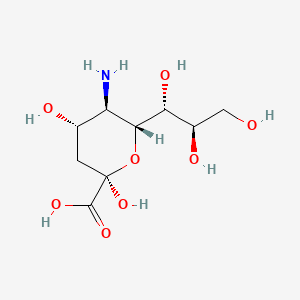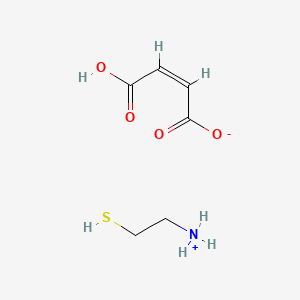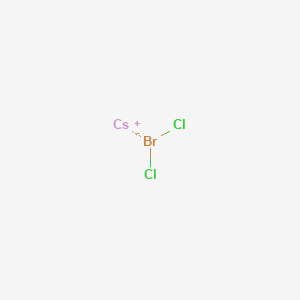
Cesium dichlorobromate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cesium dichlorobromate(1-) is a chemical compound with the molecular formula BrCl₂Cs. It is known for its unique structure, which includes cesium, chlorine, and bromine elements. This compound is soluble in water and relatively stable in air, making it a valuable reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cesium dichlorobromate(1-) can be synthesized through the reaction of cesium chloride with bromine in the presence of a suitable oxidizing agent. One common method involves the use of hydrogen peroxide as the oxidizing agent, which facilitates the bromination process .
Industrial Production Methods: Industrial production of cesium dichlorobromate(1-) typically involves the direct reaction of cesium chloride with bromine under controlled conditions. The reaction is carried out in an aprotic solvent such as dichloromethane, with a Lewis acid catalyst like aluminum chloride to enhance the bromination process .
Chemical Reactions Analysis
Types of Reactions: Cesium dichlorobromate(1-) undergoes various types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent in organic synthesis.
Common Reagents and Conditions:
Oxidation Reactions: Hydrogen peroxide is commonly used as an oxidizing agent.
Substitution Reactions: Reactions are typically carried out in aprotic solvents like dichloromethane, with catalysts such as aluminum chloride.
Major Products: The major products formed from these reactions include bromochloroalkenes and other halogenated organic compounds .
Scientific Research Applications
Cesium dichlorobromate(1-) has a wide range of applications in scientific research, including:
Chemistry: It is used as an oxidizing agent in organic synthesis and halogen exchange reactions.
Biology: It is employed in the study of halogenated compounds and their biological effects.
Medicine: Research is ongoing to explore its potential use in radiotherapy and other medical applications.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism by which cesium dichlorobromate(1-) exerts its effects involves the oxidation of organic substrates and halogen exchange reactions. The compound acts as an oxidizing agent, facilitating the transfer of electrons and the formation of new chemical bonds. The molecular targets and pathways involved in these reactions include the activation of halogen atoms and the stabilization of reaction intermediates .
Comparison with Similar Compounds
Cesium dichloroiodate(1-): Similar in structure but contains iodine instead of bromine.
Cesium dichlorofluorate(1-): Contains fluorine instead of bromine.
Cesium dichlorobromate(1-): Contains bromine and chlorine, making it unique in its reactivity and applications.
Uniqueness: Cesium dichlorobromate(1-) is unique due to its ability to act as both an oxidizing agent and a halogen exchange reagent. Its stability in air and solubility in water further enhance its versatility in various chemical reactions and industrial applications .
Properties
CAS No. |
13871-03-9 |
|---|---|
Molecular Formula |
BrCl2Cs |
Molecular Weight |
283.71 g/mol |
InChI |
InChI=1S/BrCl2.Cs/c2-1-3;/q-1;+1 |
InChI Key |
MOIFLTBFROYHQE-UHFFFAOYSA-N |
Canonical SMILES |
Cl[Br-]Cl.[Cs+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


